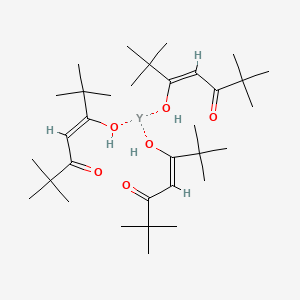
N-Methoxysuccinyl-Ala-Ala-Pro-Val-7-amido-4-methylcoumarin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methoxysuccinyl-Ala-Ala-Pro-Val-7-amido-4-methylcoumarin is a synthetic peptide substrate commonly used in biochemical research. It is particularly known for its role as a fluorogenic substrate in elastase assays, which are used to study the activity of elastase enzymes. The compound has the empirical formula C31H41N5O9 and a molecular weight of 627.69 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methoxysuccinyl-Ala-Ala-Pro-Val-7-amido-4-methylcoumarin typically involves the stepwise assembly of the peptide chain followed by the attachment of the 7-amido-4-methylcoumarin moiety. The process generally includes:
Peptide Synthesis: The peptide chain (Ala-Ala-Pro-Val) is synthesized using solid-phase peptide synthesis (SPPS) techniques.
Coupling Reactions: The N-Methoxysuccinyl group is introduced through coupling reactions using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Attachment of 7-amido-4-methylcoumarin: The final step involves coupling the peptide with 7-amido-4-methylcoumarin using similar coupling reagents.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated peptide synthesizers and large-scale purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-Methoxysuccinyl-Ala-Ala-Pro-Val-7-amido-4-methylcoumarin primarily undergoes hydrolysis reactions when used as a substrate in enzymatic assays. The compound is selectively hydrolyzed by elastase enzymes, resulting in the release of the fluorescent 7-amido-4-methylcoumarin moiety .
Common Reagents and Conditions
Reagents: Elastase enzymes, buffer solutions (e.g., Tris-HCl), and sometimes metal ions (e.g., Zn²⁺) to enhance enzyme activity.
Major Products
The major product formed from the hydrolysis of this compound is 7-amido-4-methylcoumarin, which is fluorescent and can be easily detected using spectroscopic methods .
Scientific Research Applications
N-Methoxysuccinyl-Ala-Ala-Pro-Val-7-amido-4-methylcoumarin has a wide range of applications in scientific research:
Biochemistry: Used as a substrate to study the activity of elastase enzymes from various sources, including human leukocytes and porcine pancreas.
Drug Development: Utilized in screening assays to identify potential inhibitors of elastase, which could be therapeutic agents for inflammatory diseases.
Industrial Enzyme Assays: Employed in quality control processes to measure the activity of elastase in industrial enzyme preparations.
Mechanism of Action
The mechanism of action of N-Methoxysuccinyl-Ala-Ala-Pro-Val-7-amido-4-methylcoumarin involves its hydrolysis by elastase enzymes. The elastase recognizes and binds to the peptide substrate, cleaving the peptide bond between the valine and the 7-amido-4-methylcoumarin moiety. This cleavage releases the fluorescent 7-amido-4-methylcoumarin, which can be quantitatively measured to determine enzyme activity . The molecular targets are the active sites of elastase enzymes, and the pathway involves the catalytic triad of serine proteases .
Comparison with Similar Compounds
N-Methoxysuccinyl-Ala-Ala-Pro-Val-7-amido-4-methylcoumarin is unique due to its specific substrate properties for elastase enzymes. Similar compounds include:
N-Succinyl-Ala-Ala-Pro-Phe-7-amido-4-methylcoumarin: Another fluorogenic substrate used for different proteases.
N-p-Tosyl-Gly-Pro-Arg 7-amido-4-methylcoumarin hydrochloride: Used for studying trypsin-like proteases.
N-Acetyl-Ile-Glu-Pro-Asp-7-amido-4-methylcoumarin: Utilized in caspase assays.
These compounds share the common feature of having a 7-amido-4-methylcoumarin moiety, but they differ in their peptide sequences and the specific enzymes they target.
Properties
Molecular Formula |
C31H41N5O9 |
|---|---|
Molecular Weight |
627.7 g/mol |
IUPAC Name |
methyl 4-[[1-[[1-[2-[[3-methyl-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoate |
InChI |
InChI=1S/C31H41N5O9/c1-16(2)27(30(42)34-20-9-10-21-17(3)14-26(39)45-23(21)15-20)35-29(41)22-8-7-13-36(22)31(43)19(5)33-28(40)18(4)32-24(37)11-12-25(38)44-6/h9-10,14-16,18-19,22,27H,7-8,11-13H2,1-6H3,(H,32,37)(H,33,40)(H,34,42)(H,35,41) |
InChI Key |
CMEUDEVBFFPSEI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(C(C)C)NC(=O)C3CCCN3C(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,6-Ditert-butyl-9-[6-(3,6-ditert-butylcarbazol-9-yl)-9-ethylcarbazol-3-yl]carbazole](/img/structure/B12059654.png)



![Fmoc-Ser[GalNAc(Ac)3-|A-D]-OH](/img/structure/B12059669.png)








